molecular formula C9H9ClFNO2 B13052639 Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hcl

Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hcl

Cat. No.: B13052639
M. Wt: 217.62 g/mol
InChI Key: KOWMUFNGTRUGPB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hcl typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with glycine methyl ester hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hcl can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions such as sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hcl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hcl involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring play a crucial role in its activity, influencing its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate hcl include:

Uniqueness

What sets this compound apart from similar compounds is the specific positioning of the chloro and fluoro groups on the phenyl ring. This unique structure can lead to different chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

methyl 2-amino-2-(2-chloro-5-fluorophenyl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-14-9(13)8(12)6-4-5(11)2-3-7(6)10/h2-4,8H,12H2,1H3

InChI Key

KOWMUFNGTRUGPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)F)Cl)N

Origin of Product

United States

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